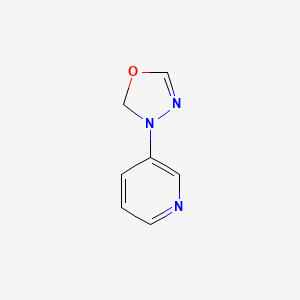
2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a pyrazinyl group and a 2-methoxyethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(pyrazin-2-yl)hydrazinecarbothioamide with 2-bromoethyl methyl ether under basic conditions to form the desired oxadiazole ring.
-
Step 1: Preparation of 2-(pyrazin-2-yl)hydrazinecarbothioamide
- React pyrazine-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.
- Reaction conditions: Reflux in ethanol for several hours.
-
Step 2: Cyclization to form this compound
- React 2-(pyrazin-2-yl)hydrazinecarbothioamide with 2-bromoethyl methyl ether in the presence of a base such as potassium carbonate.
- Reaction conditions: Reflux in acetonitrile for several hours.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding hydrazine derivative.
Substitution: The pyrazinyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to reflux.
Reduction: Catalytic hydrogenation using palladium on carbon; reaction conditionsroom temperature to elevated pressure.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine; reaction conditionsroom temperature to reflux.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: Use as a probe or tool compound to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of specialty chemicals or as a component in advanced materials.
Mécanisme D'action
The mechanism of action of 2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methoxyethylthio)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- 2-(2-Methoxyethylthio)-5-(pyrimidin-2-yl)-1,3,4-oxadiazole
- 2-(2-Methoxyethylthio)-5-(quinolin-2-yl)-1,3,4-oxadiazole
Uniqueness
2-((2-Methoxyethyl)thio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is unique due to the presence of the pyrazinyl group, which can impart distinct electronic and steric properties compared to other similar compounds
Propriétés
Formule moléculaire |
C9H10N4O2S |
|---|---|
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
2-(2-methoxyethylsulfanyl)-5-pyrazin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H10N4O2S/c1-14-4-5-16-9-13-12-8(15-9)7-6-10-2-3-11-7/h2-3,6H,4-5H2,1H3 |
Clé InChI |
MAUIBOUFCYIQDX-UHFFFAOYSA-N |
SMILES canonique |
COCCSC1=NN=C(O1)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-](/img/structure/B13108182.png)

![Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)
![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)






